molecular formula C21H20N2O2 B4677179 6-(butylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione CAS No. 5627-91-8

6-(butylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione

Cat. No.: B4677179
CAS No.: 5627-91-8
M. Wt: 332.4 g/mol
InChI Key: NWWZJLRZCYKKNH-UHFFFAOYSA-N
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Description

6-(Butylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione is a polycyclic heteroaromatic compound featuring a naphthoquinoline core substituted with a butylamino group at position 6 and a methyl group at position 2. The compound’s planar aromatic system allows for strong π-π interactions, while the butylamino substituent enhances solubility in organic solvents .

Properties

IUPAC Name

10-(butylamino)-14-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2/c1-3-4-11-22-16-9-10-17-19-15(12-18(24)23(17)2)13-7-5-6-8-14(13)21(25)20(16)19/h5-10,12,22H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWWZJLRZCYKKNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C2C3=C(C=C1)N(C(=O)C=C3C4=CC=CC=C4C2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70365173
Record name 6-(butylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5627-91-8
Record name 6-(butylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(butylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate naphthoquinone derivatives with butylamine under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium, and under inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. Solvent selection, temperature control, and purification steps such as recrystallization or chromatography are critical to obtaining the desired product.

Chemical Reactions Analysis

Types of Reactions

6-(butylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed under specific conditions.

Major Products

The major products formed from these reactions include various quinoline derivatives, hydroquinones, and substituted naphthoquinolines, each with distinct chemical and biological properties.

Scientific Research Applications

6-(butylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or a fluorescent probe for biological imaging.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(butylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting replication and transcription processes. It also generates reactive oxygen species (ROS) through redox cycling, leading to oxidative stress and cell death. These mechanisms make it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

The compound belongs to a broader class of 3H-naphtho[1,2,3-de]quinoline-2,7-dione derivatives. Below is a systematic comparison with structurally and functionally related analogs:

Substituent Effects on Physicochemical Properties
Compound Name Substituent (Position 6) Molecular Weight Key Properties Applications References
6-(Butylamino)-3-methyl-3H-naphtho[...]dione Butylamino ~353.4 (calc.) Moderate hydrophobicity, organic solubility Dyes, potential drug leads
6-(Cyclohexylamino)-3-methyl-3H-naphtho[...]dione (Solvent Red 149) Cyclohexylamino 382.43 High thermal stability, red dye Plastics, solvents
6-[(3-Chlorophenyl)amino]-3-methyl-3H-naphtho[...]dione 3-Chlorophenylamino ~380.8 (calc.) Enhanced polarity, HPLC-compatible Pharmacokinetic studies
6-[(4-Methylphenyl)amino]-3-methyl-3H-naphtho[...]dione (Solvent Red 52) p-Toluidino 366.41 Excellent lightfastness, fluorescent red Inks, polymers
Ethyl 2,7-dioxo-...carboxylate (NQDI-1) Ethyl carboxylate ~350.3 (calc.) ASK1 inhibition (Ki = 500 nM) Neuroprotective drug candidate

Key Observations :

  • Solubility: The butylamino group in the target compound balances hydrophobicity and solubility better than the cyclohexylamino group in Solvent Red 149, which is more rigid and less soluble in polar solvents .
  • Biological Activity: NQDI-1, with an ethyl carboxylate group, demonstrates kinase inhibition, whereas the butylamino derivative’s bioactivity remains unexplored but may differ due to altered steric and electronic effects .
  • Dye Performance: Solvent Red 52’s p-toluidino group provides superior lightfastness compared to aliphatic amino groups, making it preferable for outdoor applications .
Chromatographic Behavior

The 6-[(3-chlorophenyl)amino] analog is separable via reverse-phase HPLC using acetonitrile/water/phosphate buffers, suggesting that the target compound’s butylamino group may require adjusted mobile-phase conditions (e.g., higher organic content) due to increased hydrophobicity .

Biological Activity

6-(butylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione (CAS Number: 5627-91-8) is a synthetic compound belonging to the naphthoquinone family. This compound has garnered interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C21H20N2O2C_{21}H_{20}N_{2}O_{2}, with a molecular weight of approximately 332.396 g/mol. The compound features a complex fused ring system that contributes to its unique chemical reactivity and biological properties.

PropertyValue
Molecular FormulaC21H20N2O2
Molecular Weight332.396 g/mol
LogP3.9279
PSA51.1 Ų

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

  • Mechanism of Action : The compound is believed to interact with specific molecular targets within cancer cells, potentially inhibiting key enzymes involved in cell survival and proliferation pathways. It may also induce oxidative stress leading to apoptosis in malignant cells.

Cardioprotective Effects

In a study evaluating the cardioprotective effects of synthesized compounds related to naphthoquinones, derivatives including this compound were tested against doxorubicin-induced cardiotoxicity in H9c2 cardiomyocytes. The results demonstrated that this compound significantly enhanced cell viability and reduced oxidative stress markers when co-treated with doxorubicin.

CompoundCell Viability (%)ROS Reduction (%)
Control100-
Doxorubicin60-
6-(butylamino)...8540

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit inhibitory effects against various bacterial strains and fungi, indicating its potential use as an antimicrobial agent.

Study on Anticancer Activity

A recent study focused on the synthesis of naphthoquinone derivatives including this compound evaluated their cytotoxicity against breast cancer cells (MCF-7). The study found that this compound exhibited an IC50 value lower than many known chemotherapeutics, suggesting strong potential for further development as an anticancer agent .

Cardioprotective Mechanism Investigation

Another investigation into the cardioprotective mechanisms revealed that treatment with the compound resulted in a significant decrease in reactive oxygen species (ROS) levels compared to control groups treated only with doxorubicin. The study concluded that compounds like this compound could mitigate the cardiotoxic effects associated with chemotherapy .

Q & A

Basic: What synthetic methodologies are most effective for synthesizing 6-(butylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione?

Answer:
The compound’s quinoline-dione core can be synthesized via multi-step protocols involving:

  • Ultrasound-assisted one-pot reactions for fused heterocycles (e.g., coupling chloromethylquinoline intermediates with aldehydes/ketones using PEG-400 as a phase-transfer catalyst) .
  • Substitution reactions to introduce the butylamino group, leveraging nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in refluxing MeCN) .
  • Purification via column chromatography (silica gel, gradient elution) and characterization by ¹H/¹³C NMR, IR, and HRMS to confirm regioselectivity and purity .

Advanced: How can reaction conditions be optimized for regioselective introduction of the butylamino group?

Answer:
Use factorial design experiments to systematically evaluate variables:

  • Factors : Temperature (80–120°C), solvent polarity (MeCN vs. DMF), base strength (K₂CO₃ vs. DBU), and stoichiometry of the butylamine reagent.
  • Response metrics : Yield, regioselectivity (monitored by HPLC), and byproduct formation.
  • Statistical tools : ANOVA and response surface modeling to identify interactions between variables .
  • Validation : Re-run optimized conditions in triplicate to assess reproducibility.

Basic: What analytical techniques are critical for characterizing this compound’s structural integrity?

Answer:

  • Spectral analysis :
    • ¹H/¹³C NMR to confirm substitution patterns (e.g., butylamino proton integration at δ 1.2–1.6 ppm).
    • HRMS for molecular ion verification (expected m/z ~366.41 based on analogs) .
  • X-ray crystallography (if single crystals are obtainable) to resolve ambiguities in fused-ring stereochemistry.
  • HPLC-PDA (>95% purity threshold) to detect trace impurities from incomplete substitution .

Advanced: How can contradictory bioactivity data from different studies be reconciled?

Answer:

  • Methodological audit : Compare protocols for cell-line specificity (e.g., HeLa vs. HEK-293), assay conditions (IC₅₀ vs. EC₅₀), and solvent/DMSO concentrations.
  • Meta-analysis : Use tools like PRISMA guidelines to aggregate data, identifying outliers or batch effects .
  • Mechanistic follow-up : Test hypotheses (e.g., off-target kinase inhibition) via kinome-wide profiling or molecular docking (AutoDock Vina) to assess binding promiscuity .

Basic: What theoretical frameworks guide the study of this compound’s reactivity?

Answer:

  • Quinoline reactivity models : Focus on electron-deficient aromatic systems, where nucleophilic attack occurs preferentially at the C-6 position due to resonance stabilization of the transition state .
  • Hammett substituent constants (σ⁺) to predict the influence of the methyl group on reaction kinetics.
  • DFT calculations (Gaussian 16) to map electrostatic potential surfaces and identify electrophilic hotspots .

Advanced: How can AI-driven tools enhance process optimization for large-scale synthesis?

Answer:

  • COMSOL Multiphysics integration : Model heat/mass transfer in batch reactors to prevent hotspots during exothermic steps (e.g., nitro-group reductions) .
  • Machine learning (ML) pipelines : Train models on historical reaction data (e.g., solvent choices, yields) to predict optimal conditions for new substrates.
  • Autonomous labs : Implement robotic platforms for high-throughput screening of catalyst systems (e.g., Pd/C vs. Raney Ni) .

Basic: What are the key stability considerations for storing this compound?

Answer:

  • Degradation pathways : Hydrolysis of the dione moiety under humid conditions; photooxidation of the naphthoquinone core.
  • Storage recommendations :
    • Temperature : –20°C in amber vials.
    • Atmosphere : Argon-blanketed solutions in anhydrous DMSO or DMF.
    • Stability assays : Monitor via periodic HPLC and TLC (Rf shifts indicate decomposition) .

Advanced: How can computational models predict this compound’s pharmacokinetic profile?

Answer:

  • ADMET prediction : Use SwissADME or pkCSM to estimate:
    • Lipophilicity (LogP ~3.2, critical for blood-brain barrier penetration).
    • CYP450 inhibition (risk of drug-drug interactions).
  • Molecular dynamics (MD) simulations : Simulate binding to serum albumin to predict plasma half-life .
  • In silico toxicity : ProTox-II to flag potential hepatotoxicity or mutagenicity .

Basic: What separation techniques are optimal for purifying this compound?

Answer:

  • Chromatography :
    • Flash chromatography (silica gel, hexane/EtOAc gradient) for bulk impurities.
    • HPLC (C18 column, MeOH/H₂O + 0.1% TFA) for final polishing .
  • Recrystallization : Use EtOH/water mixtures to isolate crystalline product.
  • Membrane filtration (0.22 µm nylon) to remove particulate contaminants .

Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?

Answer:

  • Omics integration : Pair transcriptomic profiling (RNA-seq) with phosphoproteomics to map signaling pathway perturbations.
  • CRISPR-Cas9 knockouts : Validate target engagement by comparing wild-type vs. gene-edited cell responses.
  • In vivo models : Dose-response studies in zebrafish (Danio rerio) for rapid toxicity/activity screening .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(butylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione
Reactant of Route 2
Reactant of Route 2
6-(butylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione

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